![molecular formula C8H10O2S2 B12551729 1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide CAS No. 174277-72-6](/img/structure/B12551729.png)
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide is a heterocyclic compound with the molecular formula C8H10O2S2 and a molecular weight of 202.298 g/mol This compound is characterized by its unique structure, which includes a thieno-oxathiin ring system with two methyl groups at positions 5 and 7 and an oxide group at position 3
準備方法
The synthesis of 1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under oxidative conditions. For instance, the use of copper-catalyzed oxidative dehydrogenative annulation has been reported for the preparation of similar heterocyclic compounds . This method typically involves the use of O-acyl oximes and α-amino ketones as starting materials, with the copper catalyst facilitating the formation of the thieno-oxathiin ring system.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反応の分析
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the oxide group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thieno-oxathiin ring system, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation with hydrogen peroxide may yield a sulfone derivative, while reduction with sodium borohydride may produce a hydroxylated product.
科学的研究の応用
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
In biology and medicine, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development. Additionally, its reactivity and ability to form stable complexes with metal ions make it useful in various biochemical assays and diagnostic applications.
In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties enable its use in the development of new polymers, coatings, and electronic materials.
作用機序
The mechanism of action of 1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
The molecular targets and pathways involved in its mechanism of action depend on the specific biological activity being studied. In the case of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by interacting with key signaling pathways.
類似化合物との比較
1H,4H-Thieno[3,4-d][1,2]oxathiin, 5,7-dimethyl-, 3-oxide can be compared with other similar heterocyclic compounds, such as thieno[3,4-d][1,2]oxathiin derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their reactivity and biological activity.
Some similar compounds include:
- Thieno[3,4-d][1,2]oxathiin derivatives with different alkyl or aryl substituents.
- Compounds with variations in the oxidation state of the sulfur atom, such as sulfoxides or sulfones.
- Other heterocyclic compounds with similar ring systems but different heteroatoms, such as thieno[3,4-d][1,2]oxazoles.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group, which confer distinct chemical and biological properties.
特性
CAS番号 |
174277-72-6 |
|---|---|
分子式 |
C8H10O2S2 |
分子量 |
202.3 g/mol |
IUPAC名 |
5,7-dimethyl-1,4-dihydrothieno[3,4-d]oxathiine 3-oxide |
InChI |
InChI=1S/C8H10O2S2/c1-5-7-3-10-12(9)4-8(7)6(2)11-5/h3-4H2,1-2H3 |
InChIキー |
JMBVQRWBAUFCED-UHFFFAOYSA-N |
正規SMILES |
CC1=C2COS(=O)CC2=C(S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
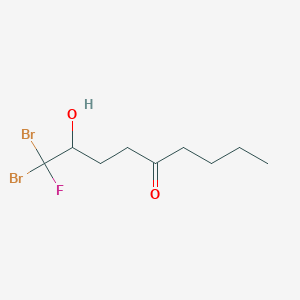
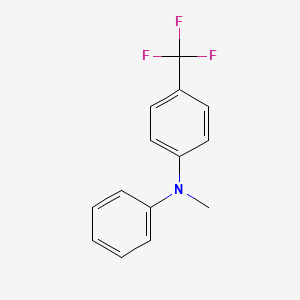
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

![3-Methyl-3-[(naphthalen-1-yl)sulfanyl]butanoic acid](/img/structure/B12551673.png)
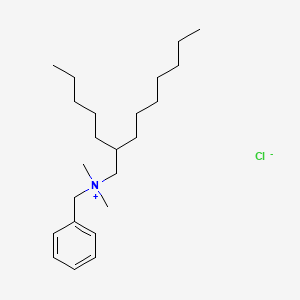
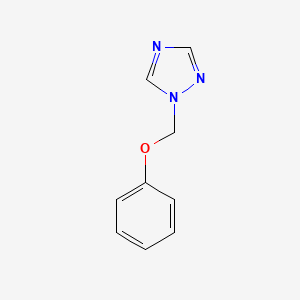
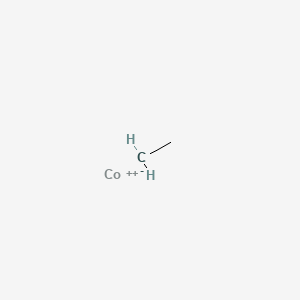
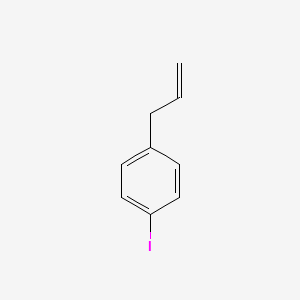
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

